molecular formula C6H12N2O3 B2937599 ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid CAS No. 1264243-44-8

((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid

Cat. No.: B2937599
CAS No.: 1264243-44-8
M. Wt: 160.173
InChI Key: HALMHLQVTZLDDJ-UHNVWZDZSA-N
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Description

((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid: is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

    Carbamic Acid Formation: The carbamic acid moiety is typically introduced through the reaction of the hydroxymethyl-substituted pyrrolidine with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis.

Biology:

    Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Ligand: Used as a ligand in the study of receptor-ligand interactions.

Medicine:

    Drug Development: Explored for its potential in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share structural similarities.

    Hydroxymethyl Substituted Compounds: Compounds like hydroxymethylpyrrolidine and hydroxymethylpiperidine are structurally related.

Uniqueness: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid is unique due to its specific chiral configuration and the presence of both hydroxymethyl and carbamic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid involves the protection of a pyrrolidine ring, followed by the introduction of a hydroxymethyl group, and finally the deprotection of the pyrrolidine ring to yield the target compound.", "Starting Materials": [ "L-Proline", "Methanol", "Formic acid", "Methyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Ethyl acetate", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Tert-butyl carbamate", "Hydroxylamine hydrochloride", "Sodium cyanoborohydride", "Acetic acid", "Chloroform", "Sodium carbonate", "Carbon dioxide" ], "Reaction": [ "L-Proline is protected with methyl chloroformate in the presence of triethylamine to yield N-Boc-L-proline methyl ester.", "The protected proline is then reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield the corresponding hydroxamic acid.", "The hydroxamic acid is then reduced with sodium cyanoborohydride in the presence of acetic acid to yield the corresponding amine.", "The amine is then reacted with tert-butyl carbamate in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to yield the corresponding carbamate.", "The carbamate is then reacted with formaldehyde in the presence of sodium hydroxide to yield the corresponding hydroxymethyl carbamate.", "The hydroxymethyl carbamate is then deprotected with hydrochloric acid to yield ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid." ] }

CAS No.

1264243-44-8

Molecular Formula

C6H12N2O3

Molecular Weight

160.173

IUPAC Name

[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamic acid

InChI

InChI=1S/C6H12N2O3/c9-3-5-1-4(2-7-5)8-6(10)11/h4-5,7-9H,1-3H2,(H,10,11)/t4-,5+/m1/s1

InChI Key

HALMHLQVTZLDDJ-UHNVWZDZSA-N

SMILES

C1C(CNC1CO)NC(=O)O

solubility

not available

Origin of Product

United States

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